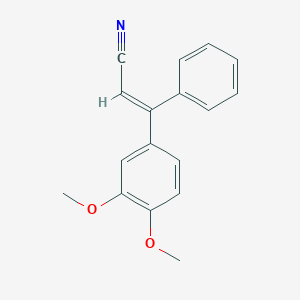
5-Benzylaminotetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylaminotetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylaminotetrazole typically involves the reaction of 5-aminotetrazole with benzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in absolute methanol at a temperature of around 50°C. After the initial reaction, the mixture is cooled to room temperature and hydrogenated over palladium on carbon at 500 psi of hydrogen for 18 hours. The product is then isolated by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Benzylaminotetrazole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the benzyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypobromite (NaOBr) in aqueous sodium hydroxide (NaOH) solution.
Substitution: Various alkylating agents and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Benzyl isocyanide.
Substitution: Depending on the substituent introduced, various benzyl-substituted tetrazoles can be formed.
Scientific Research Applications
5-Benzylaminotetrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Benzylaminotetrazole and its derivatives involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological receptors and enzymes. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
5-Aminotetrazole: A precursor to 5-Benzylaminotetrazole, used in similar applications.
1H-Tetrazole: Another tetrazole derivative with applications in pharmaceuticals and materials science.
5-Substituted Tetrazoles: Compounds such as 5-methyltetrazole and 5-phenyltetrazole, which have similar structural features and applications.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
14832-58-7 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-benzyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H9N5/c1-2-4-7(5-3-1)6-9-8-10-12-13-11-8/h1-5H,6H2,(H2,9,10,11,12,13) |
InChI Key |
XONYMCKGFMQQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)



![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)







